molecular formula C6H13NO B1292084 2-Methyloxan-4-amine CAS No. 89584-06-5

2-Methyloxan-4-amine

Cat. No.: B1292084
CAS No.: 89584-06-5
M. Wt: 115.17 g/mol
InChI Key: QPXXGRHIYAAMDU-UHFFFAOYSA-N
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Description

2-Methyloxan-4-amine is an organic compound with the molecular formula C6H13NO It is a derivative of oxane, featuring a methyl group at the second position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloxan-4-amine can be synthesized through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method is efficient and environmentally friendly, as it eliminates the need for solvents . Another method involves the reaction of nitrogen nucleophiles with carbon electrophiles, followed by the removal of extraneous nitrogen substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of mechanochemical methods, such as ball milling, is gaining popularity due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Primary alkyl halides are commonly used.

    Acylation: Acid chlorides or anhydrides are used under nucleophilic acyl substitution conditions.

    Hofmann Elimination: Iodomethane and silver oxide are used for methylation and elimination, respectively.

Major Products

    Alkylation: Quaternary ammonium salts.

    Acylation: Amides.

    Hofmann Elimination: Alkenes.

Scientific Research Applications

2-Methyloxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloxan-4-amine involves its interaction with specific molecular targets. For example, it may act as a nucleophile in organic reactions, participating in the formation of carbon-nitrogen bonds. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloxan-4-amine is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXXGRHIYAAMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630827
Record name 2-Methyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89584-06-5
Record name Tetrahydro-2-methyl-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89584-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloxan-4-amine
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